![molecular formula C21H30ClNO B15347863 3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride CAS No. 68928-63-2](/img/structure/B15347863.png)
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride is a quaternary ammonium compound with a complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with 3-chloropropyltrimethylammonium chloride under specific reaction conditions, such as elevated temperature and the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding phenolic acids or ketones.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives based on the nucleophile or electrophile used.
科学的研究の応用
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its antimicrobial properties and potential use in pharmaceutical formulations. Industry: It can be utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The compound exerts its effects through interactions with cellular membranes and specific molecular targets. It may disrupt membrane integrity or interact with enzymes and receptors, leading to its biological and chemical activity.
Molecular Targets and Pathways Involved:
Membrane disruption: Interference with membrane structure and function.
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Receptor interaction: Binding to cellular receptors and modulating their activity.
類似化合物との比較
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium bromide
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium iodide
Uniqueness: The chloride variant of the compound is distinguished by its specific ionic properties and potential applications in various fields. Its unique molecular structure and reactivity set it apart from other similar compounds.
特性
CAS番号 |
68928-63-2 |
|---|---|
分子式 |
C21H30ClNO |
分子量 |
347.9 g/mol |
IUPAC名 |
trimethyl-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]azanium;chloride |
InChI |
InChI=1S/C21H30NO.ClH/c1-21(2,18-10-7-6-8-11-18)19-12-14-20(15-13-19)23-17-9-16-22(3,4)5;/h6-8,10-15H,9,16-17H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
NXALIGSWMVWYHB-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCC[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


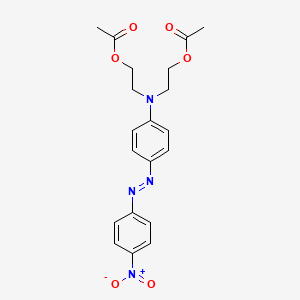
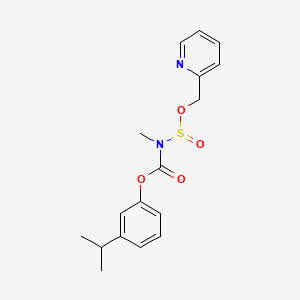
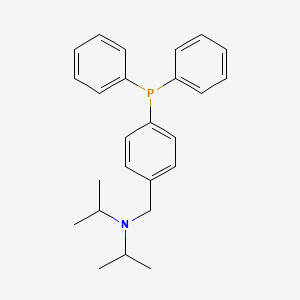
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
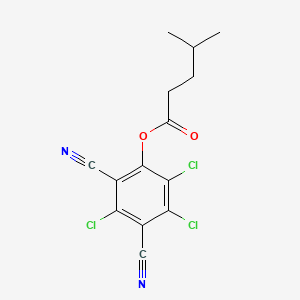
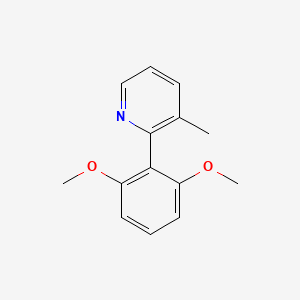
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
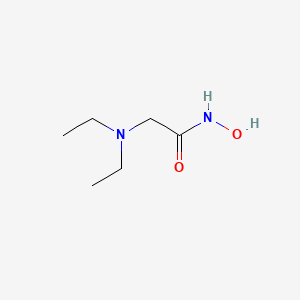
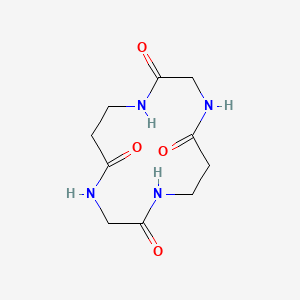

![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
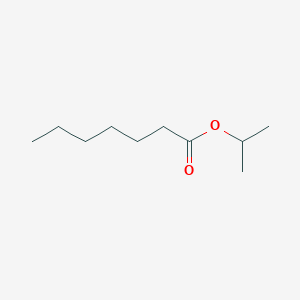
![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
